

# An In-depth Technical Guide to 4-chloro-3-methyl-1H-pyrazole

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## Compound of Interest

Compound Name: 4-chloro-3-methyl-1H-pyrazole

Cat. No.: B1295647

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## Abstract

This technical guide provides a comprehensive overview of **4-chloro-3-methyl-1H-pyrazole**, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides established synthesis protocols, and explores its significant role as an intermediate in the synthesis of bioactive molecules, with a particular focus on non-steroidal anti-inflammatory drugs (NSAIDs). Safety information, handling procedures, and analytical methods are also discussed to provide a complete resource for laboratory and research applications.

## Chemical Identity and Properties

**4-chloro-3-methyl-1H-pyrazole** is a substituted pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of a chloro group at the 4-position and a methyl group at the 3-position imparts specific reactivity and physical characteristics to the molecule.

Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	4-chloro-3-methyl-1H-pyrazole
CAS Number	15878-08-7[1]
Alternative CAS	1092682-87-5[2]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> CIN <sub>2</sub> [1]
Molecular Weight	116.55 g/mol
Canonical SMILES	CC1=C(C=NN1)Cl
InChI Key	LCDKUXJKMAFCTI-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical Appearance	White to off-white crystalline powder	Generic
Melting Point	Not consistently reported	-
Boiling Point	Not consistently reported	-
Solubility	Soluble in polar organic solvents like ethanol, methanol, and acetone. Limited solubility in non-polar solvents.	[3]
pKa	13.27 ± 0.50 (Predicted)	

## Synthesis of 4-chloro-3-methyl-1H-pyrazole

The primary synthetic route to **4-chloro-3-methyl-1H-pyrazole** involves the direct chlorination of 3-methylpyrazole. Various chlorinating agents can be employed, with sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>) and thionyl chloride (SOCl<sub>2</sub>) being common laboratory reagents. An alternative approach is through electrosynthesis.

# Experimental Protocol: Chlorination using Thionyl Chloride

This protocol is a representative method for the synthesis of **4-chloro-3-methyl-1H-pyrazole**.

## Materials:

- 3-methylpyrazole
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous chloroform or dichloromethane
- Catalyst (e.g., DMF, triethylamine)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reflux and extraction
- Rotary evaporator
- Silica gel for column chromatography
- Petroleum ether and ethyl acetate for elution

## Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyrazole (1 equivalent) in anhydrous chloroform or dichloromethane.
- Slowly add thionyl chloride (2-3 equivalents) to the solution. A catalyst, such as a few drops of DMF or triethylamine (0.05-0.5 equivalents), can be added to facilitate the reaction.<sup>[4]</sup>
- Heat the reaction mixture to reflux and maintain for 8-12 hours.<sup>[4]</sup> The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

- After the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding it to ice-cold water.
- Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane or chloroform (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to afford pure **4-chloro-3-methyl-1H-pyrazole**.<sup>[4]</sup>

## Electrosynthesis Approach

An alternative method involves the electrosynthesis of 4-chloro-substituted pyrazoles through the chlorination of the parent pyrazole on a platinum anode in an aqueous sodium chloride solution under galvanostatic diaphragm electrolysis.<sup>[5]</sup> This method can offer high yields depending on the specific pyrazole derivative and reaction conditions.<sup>[5]</sup>

## Role in Drug Development and Biological Significance

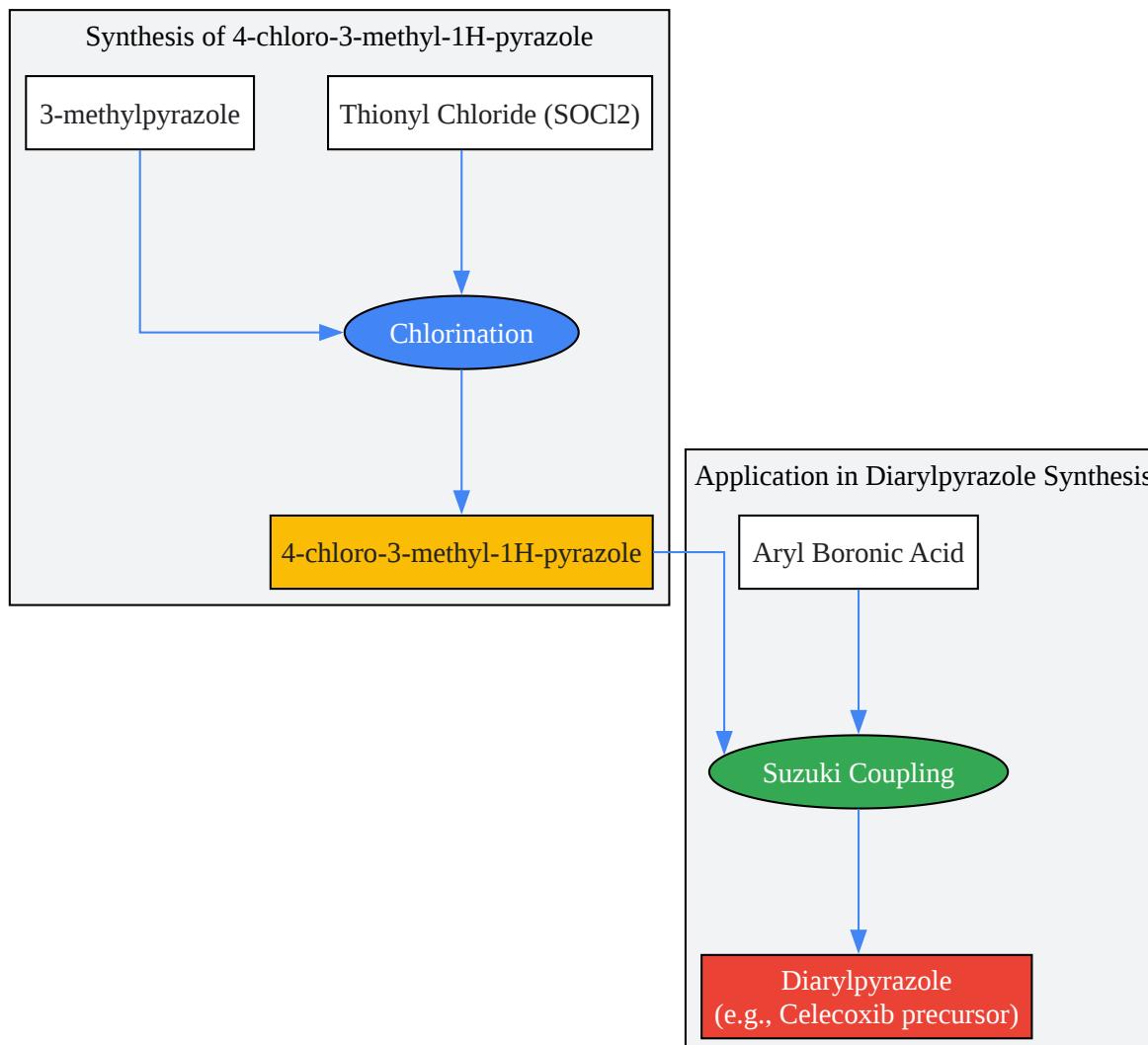
Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous FDA-approved drugs containing this heterocyclic core.<sup>[6][7]</sup> These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, analgesic, and antipsychotic properties.<sup>[3][6]</sup>

## Intermediate in the Synthesis of COX-2 Inhibitors

**4-chloro-3-methyl-1H-pyrazole** is a crucial intermediate in the synthesis of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors.<sup>[8]</sup> The most notable example is Celecoxib (SC-58635), a selective COX-2 inhibitor used for the treatment of arthritis and pain.<sup>[8][9]</sup>

The pyrazole ring in these drugs plays a vital role in their pharmacological activity by acting as a bioisostere for an aryl group, which can improve the drug's lipophilicity and solubility.[\[6\]](#) While not always directly interacting with the target protein, the pyrazole scaffold helps to correctly orient the pharmacophoric groups within the binding pocket of the enzyme.[\[6\]](#)

Below is a generalized workflow illustrating the use of **4-chloro-3-methyl-1H-pyrazole** in the synthesis of a diarylpyrazole, a core structure in many COX-2 inhibitors.



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**Figure 1.** General workflow for the synthesis and application of **4-chloro-3-methyl-1H-pyrazole**.

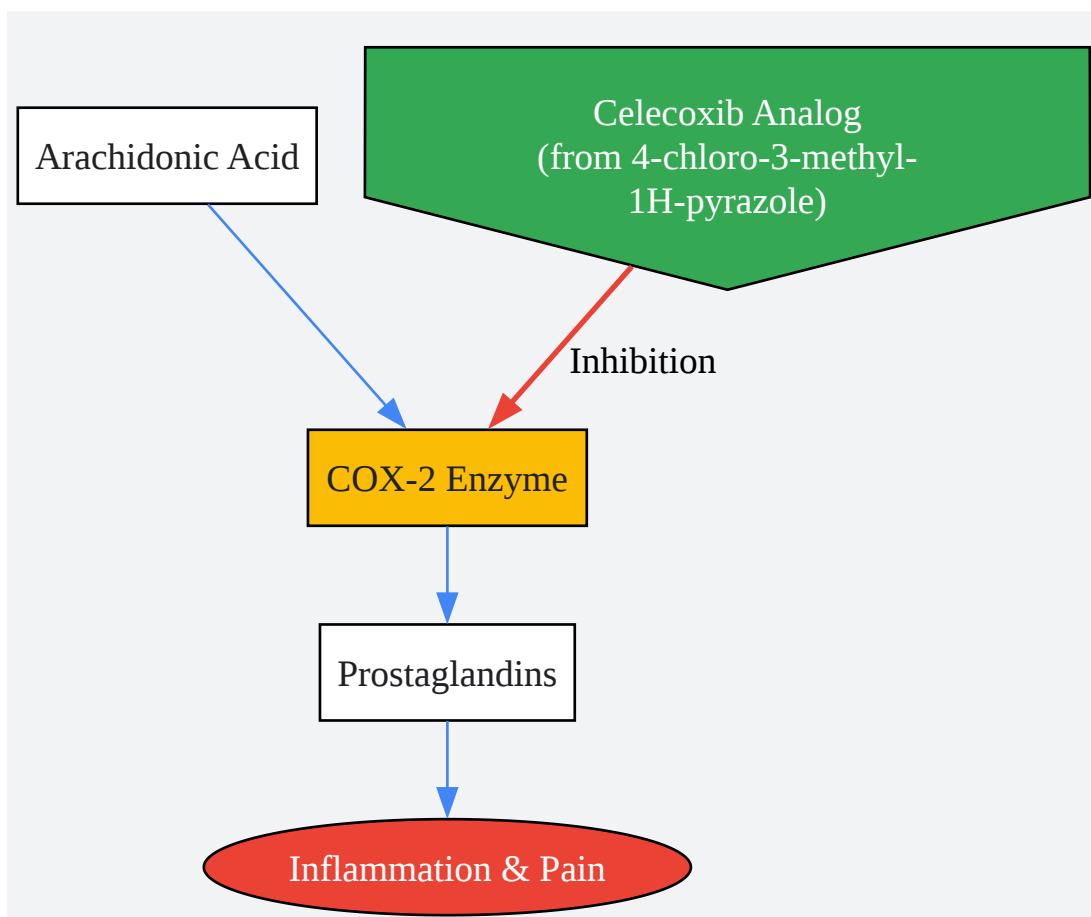
## Biological Targets of Pyrazole-Containing Drugs

The pyrazole scaffold is present in drugs that target a wide array of biological molecules. The specific biological activity is determined by the substituents on the pyrazole ring.

Table 3: Examples of Biological Targets for Pyrazole-Containing Pharmaceuticals

Drug Class	Target	Example Drug
Anti-inflammatory	Cyclooxygenase-2 (COX-2)	Celecoxib[8]
Antipsychotic	Metabotropic glutamate receptor 5 (mGluR5)	CDPPB[6]
Anticancer	Bruton's tyrosine kinase (BTK)	Ibrutinib[10]
Anticoagulant	Factor Xa	Apixaban[6]
Erectile Dysfunction	Phosphodiesterase type 5 (PDE5)	Sildenafil[6]

The following diagram illustrates a simplified representation of the COX-2 inhibition pathway, a primary target for drugs derived from **4-chloro-3-methyl-1H-pyrazole**.



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**Figure 2.** Simplified diagram of COX-2 inhibition by a Celecoxib analog.

## Analytical Methods

The purity and identity of **4-chloro-3-methyl-1H-pyrazole** can be assessed using standard analytical techniques.

## High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **4-chloro-3-methyl-1H-pyrazole**.<sup>[1]</sup>

Table 4: Representative HPLC Method Parameters

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)[11]
Mobile Phase	Acetonitrile and water[1]
Detector	UV at an appropriate wavelength (e.g., 206 nm)[11]
Flow Rate	1.0 mL/min[11]
Injection Volume	10-20 $\mu$ L
Temperature	Ambient

## Spectroscopic Data

While a complete, verified set of spectral data is not consistently available in public literature, typical chemical shifts in  $^1\text{H}$  and  $^{13}\text{C}$  NMR for similar pyrazole structures can be predicted.

- $^1\text{H}$  NMR: The proton on the pyrazole ring is expected to appear as a singlet in the aromatic region. The methyl protons will also be a singlet in the aliphatic region.
- $^{13}\text{C}$  NMR: The carbon atoms of the pyrazole ring will have distinct signals, as will the methyl carbon. The carbon attached to the chlorine atom will be significantly influenced by the halogen's electronegativity.

## Safety and Handling

**4-chloro-3-methyl-1H-pyrazole** should be handled with appropriate safety precautions in a laboratory setting.

- General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
- In Case of Contact:

- Eyes: Rinse immediately with plenty of water and seek medical advice.
- Skin: Wash with plenty of soap and water.
- Disposal: This material and its container must be disposed of as hazardous waste.

## Conclusion

**4-chloro-3-methyl-1H-pyrazole** is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its role as a key intermediate in the synthesis of COX-2 inhibitors highlights its importance in the development of anti-inflammatory therapeutics. This guide provides essential technical information to support the safe and effective use of this compound in research and development.

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## References

- 1. Pyrazole, 4-chloro-3-methyl- | SIELC Technologies [sielc.com]
- 2. 4-CHLORO-3-METHYL-1H-PYRAZOLE CAS#: 1092682-87-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 11. [ijcpa.in](https://ijcpa.in) [ijcpa.in]
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